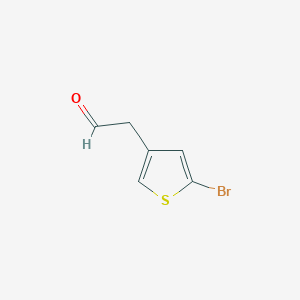
2-(5-Bromothiophen-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to an acetaldehyde group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the bromination of 3-thiopheneacetic acid using N-bromosuccinimide (NBS) in chloroform under inert atmosphere conditions . The resulting 5-bromo-3-thiopheneacetic acid is then subjected to formylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(5-Bromothiophen-3-yl)acetic acid.
Reduction: 2-(5-Bromothiophen-3-yl)ethanol.
Substitution: 2-(5-Methoxythiophen-3-yl)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(5-Bromothiophen-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiophen-3-yl)acetaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorothiophen-3-yl)acetaldehyde
- 2-(5-Fluorothiophen-3-yl)acetaldehyde
- 2-(5-Iodothiophen-3-yl)acetaldehyde
Uniqueness
2-(5-Bromothiophen-3-yl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions in biological and chemical systems.
Propiedades
Fórmula molecular |
C6H5BrOS |
|---|---|
Peso molecular |
205.07 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-6-3-5(1-2-8)4-9-6/h2-4H,1H2 |
Clave InChI |
UNOVNXLJUQVCDX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



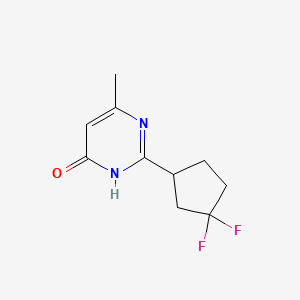
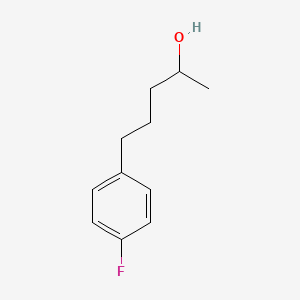
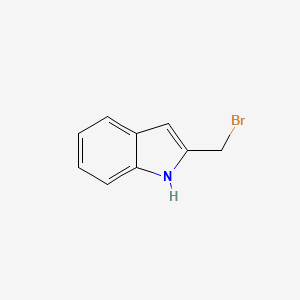
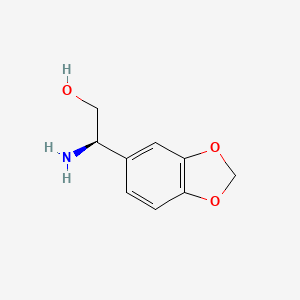
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
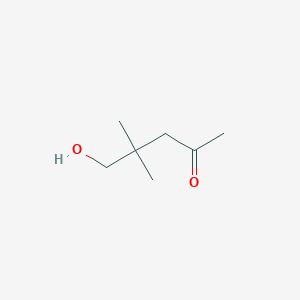
![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
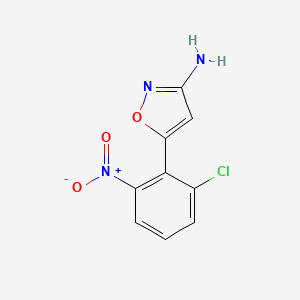
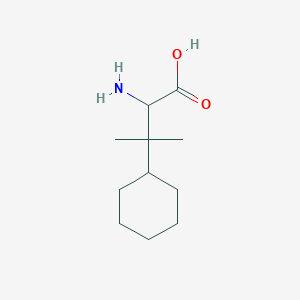
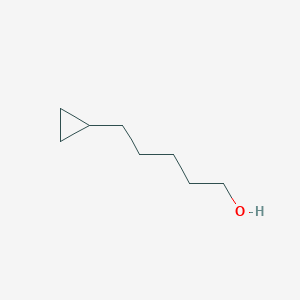

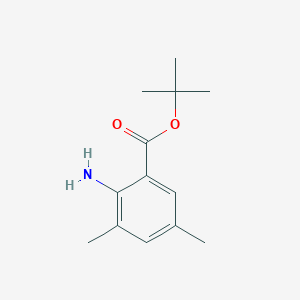
![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
